2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

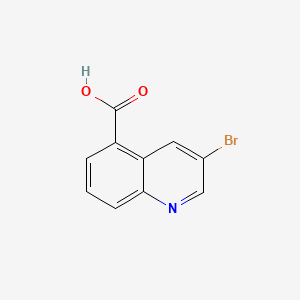

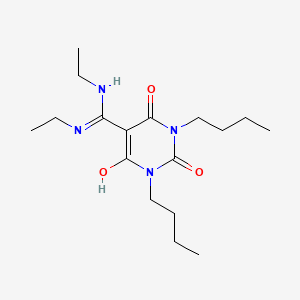

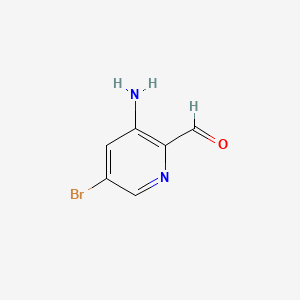

“2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1215206-29-3 . It has a molecular weight of 249.62 . The compound is known for its purity, which is approximately 98% .

Synthesis Analysis

The synthesis of imidazole-containing compounds, including “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine”, has been a topic of interest in the field of chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine” is represented by the Inchi Code: 1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine” include a molecular weight of 249.62 . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Pharmacophore Design and Kinase Inhibition

Research on compounds with imidazole scaffolds, including those similar to 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine, has highlighted their role as selective inhibitors of p38 MAP kinase, which is responsible for the release of proinflammatory cytokines. These studies emphasize the design, synthesis, and activity of inhibitors aimed at improving selectivity and potency through structural modifications, providing insights into the molecular architecture required for effective kinase inhibition (Scior et al., 2011).

Optical Sensors and Biological Applications

Compounds incorporating heteroatoms, as found in pyrimidine derivatives, have been commonly employed in the synthesis of optical sensors due to their biological and medicinal relevance. The versatility of these compounds, including their ability to form both coordination and hydrogen bonds, makes them suitable for sensing applications, demonstrating the significant overlap between organic chemistry and sensor technology (Jindal & Kaur, 2021).

Heterocyclic N-oxide in Organic Synthesis and Drug Development

The exploration of heterocyclic N-oxide derivatives, including those from imidazole, has shown their importance in organic synthesis, catalysis, and drug applications. These compounds are celebrated for their functionalities in metal complexes formation, catalyst design, asymmetric synthesis, and exhibiting potential in medicinal applications with activities against cancer, bacterial infections, and inflammation (Li et al., 2019).

Advanced Materials and Solid-Phase Extraction

Ionic liquids, often synthesized with imidazole derivatives, have contributed significantly to the advancement of materials science. These substances have been utilized to modify materials for solid-phase extraction, showcasing their role in enhancing the efficiency and selectivity of analytical procedures. The modification of materials with ionic liquids, primarily based on imidazole, demonstrates their potential in improving chromatographic and electrophoretic separations (Vidal, Riekkola, & Canals, 2012).

Synthetic Biology and Unnatural Base Pairs

Research into the development of unnatural base pairs for synthetic biology applications has identified imidazole derivatives as crucial components. These studies have unveiled the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns, highlighting the potential of imidazole-based compounds in expanding the genetic alphabet and enabling novel biological functions (Saito-Tarashima & Minakawa, 2018).

特性

IUPAC Name |

2-imidazol-1-yl-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUQWWQTPRLRLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682402 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

CAS RN |

1215266-61-7 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)